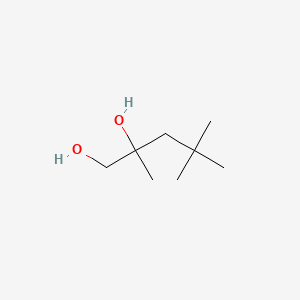
2,4,4-Trimethylpentane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,4-Trimethylpentane-1,2-diol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4,4-Trimethylpentane-1,2-diol can be synthesized through several methods. One common approach involves the hydration of 2,4,4-trimethylpentene. This reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the addition of water to the alkene, resulting in the formation of the diol.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2,4,4-trimethylpentane-1,2-dione. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to reduce the ketone groups to hydroxyl groups, yielding the desired diol.
Análisis De Reacciones Químicas
Types of Reactions
2,4,4-Trimethylpentane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the diol into alkanes or other reduced forms using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups in the diol can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Aplicaciones Científicas De Investigación
2,4,4-Trimethylpentane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a stabilizer in biochemical assays.
Medicine: Investigated for its potential use in drug formulations and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and coatings due to its ability to enhance the properties of these materials.
Mecanismo De Acción
The mechanism of action of 2,4,4-trimethylpentane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the diol can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, the diol can interact with enzymes and proteins, potentially affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
2,2,4-Trimethylpentane-1,3-diol: Another diol with similar structural features but different hydroxyl group positions.
2,2,4-Trimethylpentane: A related hydrocarbon without hydroxyl groups, used as a reference fuel in octane rating.
2,4,4-Trimethylpentane-1,2-dione: A diketone precursor used in the synthesis of the diol.
Uniqueness
2,4,4-Trimethylpentane-1,2-diol is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in enhancing the performance of industrial materials and in scientific research.
Propiedades
Número CAS |
64484-85-1 |
|---|---|
Fórmula molecular |
C8H18O2 |
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
2,4,4-trimethylpentane-1,2-diol |
InChI |
InChI=1S/C8H18O2/c1-7(2,3)5-8(4,10)6-9/h9-10H,5-6H2,1-4H3 |
Clave InChI |
GPORQXXDDLVISL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C)(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


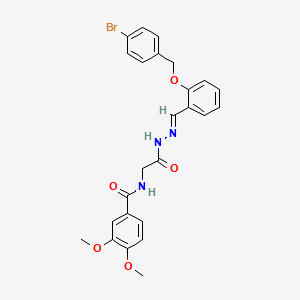


![(2E)-3-Phenyl-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]-2-propenamide](/img/structure/B11962843.png)


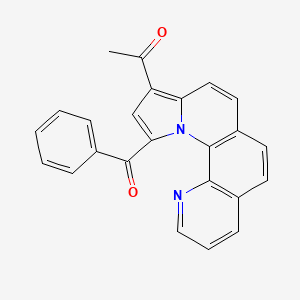
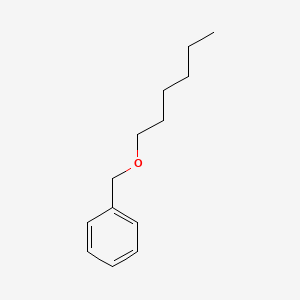
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B11962863.png)
![2-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-5-(diethylamino)phenol](/img/structure/B11962864.png)

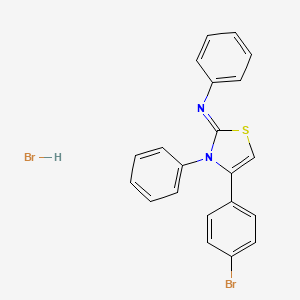
![N'-[(E)-(4-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11962903.png)
![20-benzhydrylsulfanyl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one](/img/structure/B11962910.png)
